molecular formula C22H24N4O5 B2901182 N-cyclopentyl-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1358492-11-1

N-cyclopentyl-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2901182
CAS No.: 1358492-11-1
M. Wt: 424.457
InChI Key: TXASHSQSIUJQFU-UHFFFAOYSA-N
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Description

The compound N-cyclopentyl-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic molecule featuring:

  • A 1,2,4-oxadiazole ring substituted with a 3,4-dimethoxyphenyl group at position 2.
  • A 2-oxo-1,2-dihydropyridine moiety linked to the oxadiazole via position 3.
  • An N-cyclopentyl acetamide side chain attached to the dihydropyridine nitrogen.

The dihydropyridinone ring and cyclopentyl group may influence solubility, steric interactions, and metabolic stability.

Properties

IUPAC Name

N-cyclopentyl-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-29-17-10-9-14(12-18(17)30-2)20-24-21(31-25-20)16-8-5-11-26(22(16)28)13-19(27)23-15-6-3-4-7-15/h5,8-12,15H,3-4,6-7,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXASHSQSIUJQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the cyclopentyl group: This can be done through alkylation reactions using cyclopentyl halides.

    Formation of the pyridinone ring: This step may involve condensation reactions with appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Altering gene expression: Influencing the expression of genes involved in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences and Similarities

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name/Identifier Oxadiazole Substituent Acetamide Group Core Ring System Reference
Target Compound 3-(3,4-Dimethoxyphenyl) N-Cyclopentyl 2-Oxo-1,2-dihydropyridine
Compound 60 () 5-Methyl N-Methyl Benzo[b]oxazolo[3,4-d][1,4]oxazine
Compound m () None (see note) 2,6-Dimethylphenoxy Hexan-2-yl backbone

Notes:

  • Oxadiazole Substituents : The target compound’s 3,4-dimethoxyphenyl group on the oxadiazole provides electron-donating methoxy groups, which may enhance π-π stacking or hydrogen bonding compared to the 5-methyl substituent in Compound 60 .
  • Acetamide Groups: The N-cyclopentyl group in the target compound introduces steric bulk and lipophilicity, contrasting with the N-methyl group in Compound 60 and the 2,6-dimethylphenoxy chain in analogs .
  • Core Ring Systems: The target’s dihydropyridinone core is distinct from the tetrahydrobenzo-oxazolo-oxazine in Compound 60 and the hexan-2-yl backbone in compounds, suggesting divergent pharmacological targets .

Hypothesized Pharmacological Implications

  • Bioavailability : The dimethoxyphenyl group may improve membrane permeability compared to smaller substituents (e.g., methyl), but the cyclopentyl group could reduce solubility .
  • Target Selectivity: The dihydropyridinone moiety may interact with kinases or proteases, whereas compounds (with hexan-2-yl backbones) are structurally closer to peptide analogs, possibly targeting proteolytic enzymes .

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